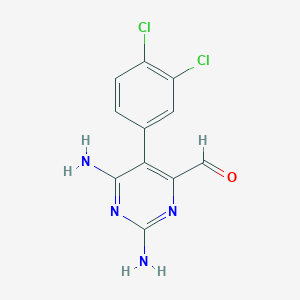
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . For our compound, the coupling would involve an aryl halide containing the dichlorophenyl group.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant substrates. The organoboron reagent plays a crucial role in this process. Various boron reagents have been developed for Suzuki–Miyaura coupling, each tailored for specific conditions .
Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often employ these synthetic methods to prepare the compound.
Analyse Des Réactions Chimiques
Reactivity: 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substitution reactions may occur at the amino groups or the aldehyde.
Common Reagents: Reagents commonly used include:
Palladium catalysts: Essential for Suzuki–Miyaura coupling.
Aryl halides: Reactants for the coupling.
Boron reagents: Such as boronic acids or boronate esters.
Major Products: The major products depend on the specific reaction conditions. Coupling with aryl halides could yield various derivatives of our compound.
Applications De Recherche Scientifique
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde finds applications in:
Medicinal Chemistry: It could serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biomolecules.
Industry: Potential use in materials science or organic synthesis.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related pyrimidine derivatives.
Propriétés
Numéro CAS |
20535-54-0 |
|---|---|
Formule moléculaire |
C11H8Cl2N4O |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N4O/c12-6-2-1-5(3-7(6)13)9-8(4-18)16-11(15)17-10(9)14/h1-4H,(H4,14,15,16,17) |
Clé InChI |
QRFQFWHOMFXVPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
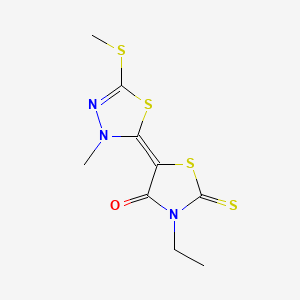




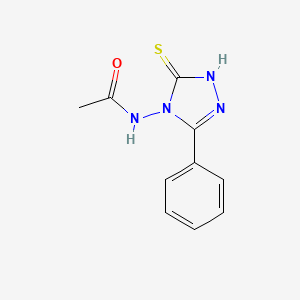

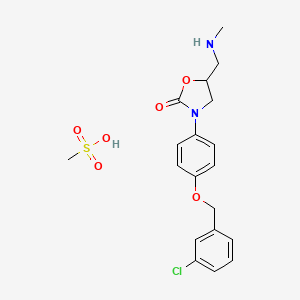

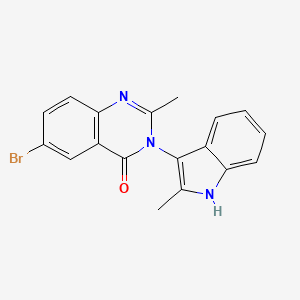
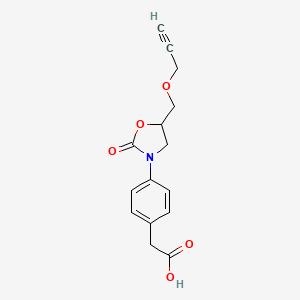
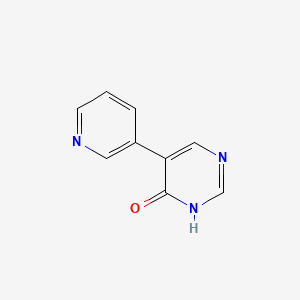
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
